molecular formula C16H23NO3 B3061183 Nornorcapsaicin CAS No. 61229-09-2

Nornorcapsaicin

Cat. No. B3061183
CAS RN: 61229-09-2
M. Wt: 277.36 g/mol
InChI Key: UTTHCQMKBGTYNK-GQCTYLIASA-N
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Description

Nornorcapsaicin is a compound with the molecular formula C16H23NO3 . It is one of the capsaicinoids present in the Capsicum fruit, along with capsaicin and dihydrocapsaicin .


Molecular Structure Analysis

Nornorcapsaicin has a molecular weight of 277.359 Da and a mono-isotopic mass of 277.167786 Da . It contains a total of 43 atoms, including 23 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It also contains 20 non-H bond(s), 8 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 aromatic hydroxyl(s) and 1 ether(s) (aromatic) .


Physical And Chemical Properties Analysis

Nornorcapsaicin has a density of 1.1±0.1 g/cm3, a boiling point of 479.1±45.0 °C at 760 mmHg, and a flash point of 243.6±28.7 °C . It has a molar refractivity of 80.4±0.3 cm3, a polar surface area of 59 Å2, and a molar volume of 260.2±3.0 cm3 .

Scientific Research Applications

Capsaicinoids and Gastrointestinal Function

  • Interdisciplinary Insights : Capsaicinoids, including capsaicin, dihydrocapsaicin, norcapsaicin, and others, are known for their nutritional and additive roles in food. Scientific evidence, particularly from the 1980s onward, has highlighted their impact on capsaicin-sensitive afferent nerves, influencing gastrointestinal (GI) function. This has led to the exploration of capsaicinoids in developing orally applicable drugs or drug combinations for human medical therapy (Mózsik et al., 2009).

Capsaicinoids in Pain Management

  • Intranasal Applications for Vasomotor Rhinitis : Capsaicin, closely related to nornorcapsaicin, has demonstrated effectiveness in patients with vasomotor rhinitis. Intranasal applications of capsaicin led to reduced symptoms such as nasal obstruction and secretion, suggesting its utility in managing certain pain and inflammatory conditions (Marabinil et al., 2004).

Neurological Research

  • Blood Brain Barrier and Cerebral Damage : Research on dihydrocapsaicin, structurally similar to nornorcapsaicin, indicates its potential in reducing blood-brain barrier and cerebral damage in cerebral ischemia and reperfusion models. This effect is attributed to attenuation of oxidative stress and inflammation, highlighting a promising avenue for neurological protective measures (Janyou et al., 2017).

Pharmacokinetics and Metabolism

  • In Vitro Metabolism Studies : Studies on capsaicin, closely related to nornorcapsaicin, reveal insights into its metabolism in human and animal models. Metabolites such as hydroxycapsaicin and dehydrocapsaicin have been identified, providing crucial information on the biotransformation pathways relevant to capsaicinoids (Chanda et al., 2008).

properties

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-6-methylhept-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-12(2)6-4-5-7-16(19)17-11-13-8-9-14(18)15(10-13)20-3/h4,6,8-10,12,18H,5,7,11H2,1-3H3,(H,17,19)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTHCQMKBGTYNK-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCC(=O)NCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CCC(=O)NCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317039
Record name Nornorcapsaicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nornorcapsaicin

CAS RN

61229-09-2
Record name Nornorcapsaicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61229-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nornorcapsaicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061229092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nornorcapsaicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nornorcapsaicin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK7PP27EXN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dinorcapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
U Schweiggert, R Carle, A Schieber - Analytica Chimica Acta, 2006 - Elsevier
… Solely on the basis of their fragmentation pattern, the two compounds might be dehydrogenated derivates of norcapsaicin and nornorcapsaicin. However, their UV spectra showed a …
Number of citations: 147 www.sciencedirect.com
AM Chapa-Oliver, L Mejía-Teniente - Molecules, 2016 - mdpi.com
Capsaicinoids are plant secondary metabolites, capsaicin being the principal responsible for the pungency of chili peppers. It is biosynthesized through two pathways involved in …
Number of citations: 187 www.mdpi.com
GF Barbero, A Liazid, M Palma, CG Barroso - Talanta, 2008 - Elsevier
The development of a rapid, reproducible and simple method of extraction of the majority capsaicinoids (nordihydrocapsaicin, capsaicin, dihydrocapsaicin, homocapsaicin and …
Number of citations: 280 www.sciencedirect.com
J Curry, M Aluru, M Mendoza, J Nevarez, M Melendrez… - Plant Science, 1999 - Elsevier
Capsaicinoids, the alkaloids responsible for pungency in chile fruit, are synthesized from phenylpropanoid intermediates and short-chain branched-fatty acids. Transcript levels of …
Number of citations: 180 www.sciencedirect.com
GF Barbero, A Liazid, M Palma, CG Barroso - Food chemistry, 2008 - Elsevier
This article reports the development of a rapid and reproducible method of HPLC with fluorescence detection for the determination and quantification of the main capsaicinoids (…
Number of citations: 118 www.sciencedirect.com
GF Barbero, M Palma, CG Barroso - Analytica chimica acta, 2006 - Elsevier
A new method has been developed for the extraction of capsaicinoids (nordihydrocapsaicin, capsaicin, dihydrocapsaicin, homocapsaicin and homodihydrocapsaicin) in peppers …
Number of citations: 178 www.sciencedirect.com
J Juangsamoot, C Ruangviriyachai… - International Food …, 2012 - ifrj.upm.edu.my
Reversed phase-HPLC separation of capsaicin and dihydrocapsaicin in some hot chilli varieties was achieved using photodiode array (PDA) detector. Under optimum conditions, their …
Number of citations: 56 www.ifrj.upm.edu.my
GF Barbero, M Palma, CG Barroso - Journal of agricultural and …, 2006 - ACS Publications
A method has been developed for the extraction of capsaicinoids from peppers by pressurized liquid extraction (PLE); these compounds are determined by reverse phase high-…
Number of citations: 129 pubs.acs.org
C Maokam, S Techawongstien… - … Food Research Journal, 2014 - search.proquest.com
The major and minor components of capsaicinoids were determined in seven main varieties of the Capsicum fruits grown in Northeast of Thailand. The methanol extract of …
Number of citations: 17 search.proquest.com
NF Korkutata, A Kavaz - International journal of food properties, 2015 - Taylor & Francis
The aim of this study was to evaluate selected physico-chemical properties, ascorbic acid, and capsaicinoid (capsaicin, dihydrocapsaicin, norhydrocapsaicin, homodihydrocapsaicin, …
Number of citations: 33 www.tandfonline.com

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